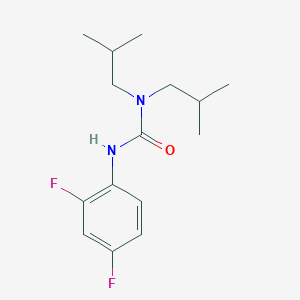![molecular formula C15H17N3O6 B5304765 ethyl 2-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]acetate](/img/structure/B5304765.png)
ethyl 2-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]acetate is a complex organic compound that features both amide and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]acetate typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-acetamido-3-(4-nitrophenyl)prop-2-enoyl chloride. This intermediate is then reacted with ethyl glycinate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.
化学反応の分析
Types of Reactions
Ethyl 2-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the carboxylic acid.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
Ethyl 2-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and polymers.
作用機序
The mechanism by which ethyl 2-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]acetate exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, thereby modulating their activity. The amide and ester groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
類似化合物との比較
Similar Compounds
Ethyl 2-[[(E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetate: Similar structure but with a methoxy group instead of a nitro group.
Ethyl 2-[[(E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethyl 2-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]acetate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or interaction profiles are required.
特性
IUPAC Name |
ethyl 2-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c1-3-24-14(20)9-16-15(21)13(17-10(2)19)8-11-4-6-12(7-5-11)18(22)23/h4-8H,3,9H2,1-2H3,(H,16,21)(H,17,19)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKCKLMFMNJADQ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-chloro-2-ethoxybenzyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5304686.png)

![1-[1-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B5304713.png)

![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-tert-butylphenoxy)acetate](/img/structure/B5304723.png)


![Ethyl 5-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate](/img/structure/B5304733.png)
![N-(4-fluorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B5304755.png)
![N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5304758.png)
![(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B5304772.png)
![5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B5304779.png)
![3-[(3-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304785.png)

